Butyric acid, 3-acetoxy-2-benzyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride

Description

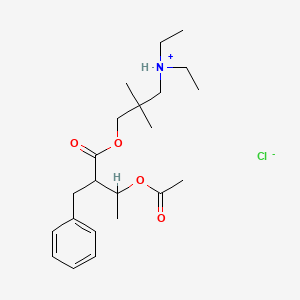

Butyric acid, 3-acetoxy-2-benzyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride is a structurally complex ester derivative of butyric acid. The compound features a benzyl group at the C2 position, an acetoxy substituent at C3, and a 3-(diethylamino)-2,2-dimethylpropyl ester moiety, which is protonated as a hydrochloride salt to enhance solubility . Synonyms for this compound include AC1L2JLU, LS-47793, and [3-(3-acetyloxy-2-benzylbutanoyl)oxy-2,2-dimethylpropyl]-diethylazanium chloride .

Properties

CAS No. |

66859-65-2 |

|---|---|

Molecular Formula |

C22H36ClNO4 |

Molecular Weight |

414.0 g/mol |

IUPAC Name |

[3-(3-acetyloxy-2-benzylbutanoyl)oxy-2,2-dimethylpropyl]-diethylazanium;chloride |

InChI |

InChI=1S/C22H35NO4.ClH/c1-7-23(8-2)15-22(5,6)16-26-21(25)20(17(3)27-18(4)24)14-19-12-10-9-11-13-19;/h9-13,17,20H,7-8,14-16H2,1-6H3;1H |

InChI Key |

ZALZGCIYXVWCAM-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC(C)(C)COC(=O)C(CC1=CC=CC=C1)C(C)OC(=O)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyric acid, 3-acetoxy-2-benzyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride typically involves multiple steps. One common method involves the esterification of butyric acid with 3-acetoxy-2-benzyl alcohol in the presence of an acid catalyst. This is followed by the introduction of the diethylamino group through a substitution reaction. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These can include the use of continuous flow reactors for the esterification and substitution reactions, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyric acid, 3-acetoxy-2-benzyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride can undergo a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Butyric acid, 3-acetoxy-2-benzyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound can be used in studies of enzyme activity and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyric acid, 3-acetoxy-2-benzyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the ester and benzyl groups can influence the compound’s solubility and stability. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Butyric Acid, 3-Hydroxy-3-Methyl-2-(p-(Trimethylsilyl)Phenyl)-, 2-(Dimethylamino) Ethyl Ester, Hydrochloride

- Molecular Formula: C₁₈H₃₁NO₃SiCl (MW: 374.05) .

- Key Differences: Replaces the benzyl and acetoxy groups with a trimethylsilylphenyl substituent. Uses a dimethylamino group instead of diethylamino, reducing steric bulk and altering basicity. Exhibits acute toxicity in mice (convulsions at 200 mg/kg via intraperitoneal exposure) .

Metabutoxycaine Hydrochloride

- Molecular Formula : C₁₇H₂₈N₂O₂·HCl (MW: 344.88) .

- Key Differences: Based on a benzoate ester core (3-amino-2-butyloxybenzoate) rather than butyric acid. Retains the diethylamino group but lacks the acetoxy and benzyl substituents. Likely shares local anesthetic properties due to the amino ester structure.

Benzeneacetic Acid, α-(Hydroxymethyl)-, 3-(Diethylamino)-2,2-Dimethylpropyl Ester (Amprotropine)

Ethyl 4-Aminobutanoate Hydrochloride

- CAS No.: 6937-16-2 .

- Key Differences: A simpler ester of 4-aminobutanoic acid (GABA derivative) with an ethyl group. Lacks aromatic substituents and branched aminoalkyl chains, likely resulting in lower molecular weight and altered bioavailability.

Comparative Analysis of Properties

Impact of Substituents on Properties

- Lipophilicity: The target compound’s benzyl and acetoxy groups likely increase log P compared to simpler esters (e.g., ethyl 4-aminobutanoate). This enhances membrane permeability but may reduce aqueous solubility.

- Solubility : The hydrochloride salt improves water solubility across all compounds, critical for pharmaceutical formulations.

- Bioactivity: Diethylamino groups (target compound, Metabutoxycaine) are associated with local anesthetic and anticholinergic effects, whereas dimethylamino derivatives () may exhibit distinct toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.